2-Chloro-5-(1,3-oxazol-5-yl)pyridine
Description
Significance of Pyridine (B92270) and Oxazole (B20620) Heterocycles in Organic Synthesis and Chemical Research
Heterocyclic compounds are integral to the development of new pharmaceuticals, agrochemicals, and functional materials, with nitrogen- and oxygen-containing rings being of particular importance. mdpi.com
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in both natural and synthetic compounds. It is found in essential natural products such as nicotine, and vitamins like niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6). mdpi.com In medicinal chemistry, the pyridine nucleus is a privileged structure, valued for its ability to improve the water solubility of potential drug molecules. mdpi.com Its unique electronic properties and the capacity for easy conversion into a variety of functional derivatives make it a frequent choice for the design and synthesis of novel therapeutic agents. mdpi.com
Similarly, the 1,3-oxazole ring, a five-membered heterocycle with one nitrogen and one oxygen atom, is a key structural motif in a wide array of biologically active compounds. nih.gov While the parent oxazole is not found in nature, numerous substituted oxazoles have been isolated from natural sources, particularly marine microorganisms. researchgate.net This ring system is a component of several commercial drugs and is present in numerous advanced drug candidates, highlighting its versatile biological activities. researchgate.net In organic synthesis, oxazoles serve as valuable intermediates for constructing more complex molecular architectures. nih.gov
Overview of Halogenated Pyridine Derivatives as Versatile Synthetic Intermediates
The introduction of a halogen atom onto a pyridine ring dramatically enhances its utility as a synthetic building block. Halogenated pyridines, such as those containing chlorine, are crucial intermediates in the development of a vast array of pharmaceuticals and agrochemicals. nih.gov The presence of a carbon-halogen bond provides a reactive handle for a multitude of subsequent bond-forming reactions, including cross-coupling reactions, nucleophilic aromatic substitutions, and metallation-trapping sequences.
This versatility allows chemists to strategically diversify candidate compounds for structure-activity relationship (SAR) studies, a critical process in drug discovery. For example, compounds like 2-chloro-5-methylpyridine (B98176) and 2-chloro-5-chloromethylpyridine serve as key precursors in the synthesis of important herbicidal and insecticidal agents. google.comresearchgate.net The 2-chloro-5-substituted pyridine framework, in particular, is a common structural element in many important industrial chemicals. google.com The controlled synthesis and reaction of these halogenated intermediates are therefore a major focus of research in process chemistry and organic synthesis. justia.com
Contextualization of 1,3-Oxazole Rings in Advanced Chemical Architectures
The 1,3-oxazole ring is more than just a component of simple molecules; it is frequently incorporated into highly complex and biologically significant chemical structures. Its presence is a defining feature in a number of natural products with intricate molecular designs. The pursuit of the total synthesis of these natural derivatives has spurred significant advancements in oxazole chemistry.
In medicinal chemistry, the 1,3-azole motif is recognized as a common and integral feature of many clinical drugs. researchgate.net The stability of the aromatic oxazole ring, combined with its ability to participate in hydrogen bonding and other intermolecular interactions, makes it an attractive component for designing molecules that can effectively bind to biological targets. The reactivity of the oxazole ring can also be harnessed in various synthetic transformations, allowing it to be used as a versatile building block for creating larger, more elaborate molecules with potential therapeutic applications. researchgate.net
Research Rationale and Strategic Importance of 2-Chloro-5-(1,3-oxazol-5-yl)pyridine
The strategic importance of this compound lies in its identity as a bifunctional building block that synergistically combines the advantageous features of both a halogenated pyridine and an oxazole ring. This molecular architecture makes it a highly valuable intermediate for the synthesis of novel and complex target molecules.
The research rationale for utilizing this specific compound is multifaceted:
Synthetic Versatility : The 2-chloro substituent on the pyridine ring acts as a versatile synthetic handle. It is susceptible to nucleophilic displacement, allowing for the introduction of a wide variety of other functional groups or the coupling with other molecular fragments.
Biologically Relevant Scaffold : Both the pyridine and oxazole rings are well-established pharmacophores. By linking them together, this compound provides a pre-formed scaffold that is primed for elaboration into potential drug candidates.
Modulation of Properties : The combination of the electron-withdrawing pyridine ring and the oxazole moiety allows for fine-tuning of the electronic and steric properties of derivatives, which is crucial for optimizing interactions with biological targets.
The significant number of patents associated with this compound underscores its utility as a key intermediate in the development of new chemical entities, likely for applications in the pharmaceutical and agrochemical industries. uni.lu Its structure represents a strategic convergence of two of the most important heterocyclic systems in modern chemistry, positioning it as a valuable tool for innovation in organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(6-chloropyridin-3-yl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-2-1-6(3-11-8)7-4-10-5-12-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCZGHUOVFKECA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CN=CO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101304016 | |
| Record name | 2-Chloro-5-(5-oxazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860648-90-4 | |
| Record name | 2-Chloro-5-(5-oxazolyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860648-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(5-oxazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 5 1,3 Oxazol 5 Yl Pyridine
Established Synthetic Routes to the 1,3-Oxazole Core
The formation of the 1,3-oxazole ring is a fundamental step in the synthesis of the target molecule. Various methodologies have been developed, ranging from classic name reactions to modern catalytic systems.
Van Leusen Oxazole (B20620) Synthesis and Modern Adaptations
The Van Leusen oxazole synthesis is a well-established method for constructing 5-substituted oxazoles. nih.govmdpi.com The classical approach involves a [3+2] cycloaddition reaction between an aldehyde and tosylmethylisocyanide (TosMIC) in the presence of a base. nih.gov The reaction proceeds through the formation of an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to yield the oxazole ring. nih.gov
Modern adaptations of the Van Leusen synthesis have focused on improving reaction efficiency, yield, and substrate scope. These include the use of microwave irradiation and ionic liquids as alternative reaction media. For instance, a microwave-assisted Van Leusen synthesis has been reported for the efficient production of 5-aryl-1,3-oxazoles. nih.gov Another variation employs ionic liquids as the solvent in a one-pot synthesis of 4,5-disubstituted oxazoles from TosMIC, various aldehydes, and aliphatic halides. nih.gov
| Reaction | Reactants | Conditions | Product | Key Features |
| Classical Van Leusen | Aldehyde, TosMIC | Base | 5-substituted oxazole | [3+2] cycloaddition |
| Microwave-Assisted | Aldehyde, TosMIC | Microwave, Methanol | 5-aryl-1,3-oxazole | High yield and efficiency |
| Ionic Liquid | Aldehyde, TosMIC, Aliphatic Halide | Ionic Liquid | 4,5-disubstituted oxazole | One-pot synthesis |
Metal-Catalyzed Cyclization Reactions for Oxazole Formation
Transition metal catalysis offers efficient and selective pathways for the synthesis of oxazoles. tandfonline.com Copper and palladium catalysts are frequently employed in these transformations.
Copper-catalyzed methods include the oxidative cyclization of enamides and the coupling of α-diazoketones with nitriles. organic-chemistry.org For example, copper(II)-catalyzed oxidative cyclization of enamides via vinylic C-H bond functionalization provides a route to 2,5-disubstituted oxazoles at room temperature. organic-chemistry.org Another approach involves the copper-catalyzed reaction of α-diazoketones with aryl or alkyl nitriles to afford 2,4,5-trisubstituted oxazoles. researchgate.net
Palladium-catalyzed reactions are also prominent, particularly in direct arylation strategies, which will be discussed in a later section.
| Catalyst | Reactants | Reaction Type | Product |
| Copper(II) | Enamides | Oxidative Cyclization | 2,5-disubstituted oxazoles |
| Copper(II) Triflate | α-diazoketones, Amides | Coupling | 2,4-disubstituted oxazoles |
| Copper | 1-Alkynes, Acyl Azides | Cycloaddition/Oxidative Cyclization | 2,5-disubstituted oxazoles |
Metal-Free Annulation Approaches to Substituted Oxazoles
In an effort to develop more sustainable synthetic methods, metal-free approaches to oxazole synthesis have gained attention. nih.govorganic-chemistry.orgacs.org One notable example is the iodine(III)-mediated [2+2+1] annulation of alkynes, nitriles, and an oxygen atom source. nih.govorganic-chemistry.orgacs.org
This reaction utilizes a hypervalent iodine reagent, such as iodosobenzene (B1197198) (PhIO), in combination with a strong acid like triflic acid (TfOH) or triflimide (Tf2NH), to achieve the regioselective assembly of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. nih.govorganic-chemistry.orgacs.org This method avoids the use of heavy metal oxidants. organic-chemistry.org Other metal-free strategies include the cyclization of benzylamines with various carbonyl compounds. rsc.org
| Method | Reactants | Reagents | Product | Key Features |
| Iodine(III)-Mediated Annulation | Alkynes, Nitriles | PhIO, TfOH/Tf2NH | 2,4-disubstituted and 2,4,5-trisubstituted oxazoles | Metal-free, regioselective |
| C-O Bond Cleavage | Substituted 2-oxo-2-phenylethyl acetate, Amines | Iodine | Substituted oxazoles | Metal-free, one-pot |
Direct Arylation Strategies for Oxazoles at C-2 and C-5 Positions
Direct C-H arylation is a powerful tool for the functionalization of heterocyclic compounds, including oxazoles. nih.govbeilstein-journals.orgnih.gov Palladium-catalyzed direct arylation has been extensively studied for the selective introduction of aryl groups at the C-2 and C-5 positions of the oxazole ring. nih.govbeilstein-journals.orgnih.gov
The regioselectivity of the arylation (C-2 vs. C-5) can be controlled by the choice of solvent, phosphine (B1218219) ligand, and base. nih.govnih.gov For example, C-5 arylation is generally favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. nih.gov The selection of specific phosphine ligands can also direct the arylation to either position with high selectivity. nih.govnih.gov These methods allow for the coupling of oxazoles with a wide range of aryl and heteroaryl bromides, chlorides, and triflates. nih.gov
| Position | Solvent | Ligand (Example) | Base (Example) | Aryl Source |
| C-5 | Polar (e.g., DMF) | CataCXium® A | KOAc | Aryl bromides, chlorides, triflates |
| C-2 | Nonpolar (e.g., Toluene) | RuPhos | Cs2CO3 | Aryl bromides, chlorides, triflates |
Approaches for the Introduction of the 2-Chloro-5-pyridyl Moiety
The synthesis of the 2-chloro-5-pyridyl fragment is the second key aspect of constructing the target molecule. This typically involves the preparation of a suitable 2-chloropyridine (B119429) derivative that can be coupled with the oxazole core.
Synthetic Pathways for 2-Chloropyridine Derivatives
Several methods exist for the synthesis of 2-chloropyridines. chempanda.comwikipedia.org A common industrial method is the direct chlorination of pyridine (B92270) with chlorine gas. chempanda.comwikipedia.org This reaction can lead to the formation of 2,6-dichloropyridine (B45657) as a byproduct. wikipedia.org
Another high-yield synthesis involves the use of pyridine-N-oxides. chempanda.comwikipedia.org Chlorination of 2-hydroxypyridine (B17775) with reagents like phosphoryl chloride is also a well-established method for producing 2-chloropyridine. chempanda.comwikipedia.org Furthermore, substituted 2-chloropyridines can be prepared through various synthetic sequences. For example, 2-chloro-5-nitropyridine (B43025) can be synthesized from 2-aminopyridine (B139424) through a multi-step process involving nitration, hydrolysis, and subsequent chlorination. dissertationtopic.net
| Starting Material | Reagent(s) | Product | Key Features |
| Pyridine | Chlorine | 2-Chloropyridine | Direct chlorination |
| Pyridine-N-oxide | - | 2-Chloropyridine | High yield |
| 2-Hydroxypyridine | Phosphoryl chloride | 2-Chloropyridine | Classical method |
| 2-Aminopyridine | Mixed acid, H2O, PCl5/POCl3 | 2-Chloro-5-nitropyridine | Multi-step synthesis for substituted derivatives |
| 2,6-Dichloropyridine | Hydrazine (B178648) hydrate, then reduction | 2-Amino-6-chloropyridine | Synthesis of amino-substituted chloropyridines |
Regioselective Halogenation of Pyridine Rings
The synthesis of 2-Chloro-5-(1,3-oxazol-5-yl)pyridine fundamentally relies on the ability to selectively introduce a chlorine atom at the C-2 position of a pyridine ring. The regioselective halogenation of pyridines is a non-trivial challenge in synthetic chemistry. Due to the electron-deficient nature of the pyridine ring, it is deactivated towards standard electrophilic aromatic substitution (EAS) reactions, which typically require harsh conditions and can lead to a mixture of products. nih.gov
To overcome these challenges, several strategies have been developed to achieve site-selective halogenation.
Activation via N-Oxide Formation: One of the most effective methods involves the initial conversion of the pyridine to its corresponding N-oxide. This modification increases the electron density of the ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack. The N-oxide can then be halogenated, often with high regioselectivity for the 2-position. researchgate.net Subsequent deoxygenation of the N-oxide group yields the desired 2-halopyridine.
Designed Phosphine Reagents: Novel methods utilize specially designed heterocyclic phosphine reagents. These reagents can be installed at the 4-position of the pyridine ring, forming phosphonium (B103445) salts. These salts can then be displaced by halide nucleophiles, providing a route to halogenate a wide range of unactivated pyridines. nih.gov
Zincke Imine Intermediates: For 3-selective halogenation, a process involving the transformation of pyridines into reactive Zincke imine intermediates has been developed. chemrxiv.orgchemrxiv.org While not directly applicable for 2-chloro substitution, this highlights the innovative approaches required for controlling pyridine functionalization.
The choice of halogenating agent and reaction conditions is critical for achieving the desired regioselectivity, as summarized in the table below.
| Method | Activating Group/Reagent | Position Selectivity | Conditions |
| Electrophilic Aromatic Substitution (EAS) | Strong Brønsted or Lewis Acids | C-3 preference | Harsh, elevated temperatures chemrxiv.org |
| Halogenation of N-Oxides | N-Oxide | C-2 preference | Mild conditions, activation with agents like oxalyl chloride researchgate.net |
| Designed Phosphine Reagents | Heterocyclic Phosphines | C-4 (initially), then displacement | Two-step strategy, mild conditions nih.gov |
Preparation of Pyridyl Building Blocks with Specific Substitution Patterns
The creation of the target molecule requires a pyridyl building block that is not only chlorinated at the 2-position but also functionalized at the 5-position to enable coupling with the oxazole fragment. The synthesis of such specifically substituted pyridines is a cornerstone of medicinal and agrochemical research. nih.gov A variety of methods exist for constructing these crucial intermediates.
These methods often involve multi-step sequences that build the pyridine ring from acyclic precursors or modify an existing pyridine ring.
De Novo Synthesis: Methods like the Hantzsch pyridine synthesis and related multicomponent reactions allow for the construction of highly functionalized pyridine rings from simple starting materials like amines and carbonyl compounds. nih.gov
Cross-Coupling Reactions: Pre-existing halopyridines can be functionalized using transition-metal-catalyzed cross-coupling reactions. For instance, a 2-chloro-5-bromopyridine could serve as a versatile starting material, where the bromine at the 5-position can be converted into a boronic acid or ester, ready for a subsequent Suzuki coupling.
Directed Ortho-Metalation (DoM): Functional groups on the pyridine ring can direct metallation to an adjacent position. This lithiated or magnesiated intermediate can then be trapped with an electrophile to introduce the desired substituent.
The availability of a diverse range of functionalized pyridyl building blocks is essential for structure-activity relationship (SAR) studies in drug discovery. chemrxiv.org
Coupling Strategies for the Pyridyl and Oxazolyl Fragments in this compound
Once the 2-chloropyridine and oxazole fragments are prepared with the correct functionalities, the key step is to form the C-C bond that links them. Several modern coupling strategies are available for this transformation.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Chan-Lam) in the Construction of Pyridyl-Oxazolyl Linkages
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov
Suzuki-Miyaura Coupling: This reaction is a premier method for constructing the biaryl linkage between the pyridine and oxazole rings. nih.govresearchgate.net The reaction typically involves the coupling of a heteroaryl halide (e.g., a 2-chloropyridine derivative functionalized at the 5-position with a leaving group like bromine) with a heteroaryl boronic acid or ester (e.g., 1,3-oxazole-5-boronic acid). The development of highly active and stable palladium-phosphine catalysts has enabled the efficient coupling of challenging heterocyclic substrates, including electron-deficient chloropyridines. nih.govorganic-chemistry.org A specific protocol for a similar substrate, 3-chloro-5-(1,2,4-oxadiazol-2-yl)pyridine, utilized PdCl₂(dtbpf) as a catalyst, demonstrating high efficiency. researchgate.net
| Catalyst Component | Role | Example |
| Palladium Source | Active Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dtbpf) researchgate.netresearchgate.net |
| Ligand | Stabilizes Pd(0), facilitates catalytic cycle | Phosphines (e.g., SPhos, XPhos) organic-chemistry.org |
| Base | Activates boronic acid, facilitates transmetalation | K₂CO₃, Cs₂CO₃, K₃PO₄ researchgate.net |
| Solvent | Solubilizes reactants | Dioxane/Water, DMF, Toluene nih.govresearchgate.net |
Chan-Lam Coupling: The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction primarily used for forming aryl C-N and C-O bonds from amines and alcohols with arylboronic acids. wikipedia.orgorganic-chemistry.org While it is not the standard method for the C-C bond in this compound, it is a crucial cross-coupling reaction in heterocyclic chemistry for creating different types of linkages. beilstein-journals.orgresearchgate.net The reaction is notable for often proceeding under mild conditions, at room temperature, and open to the air. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines for Carbon-Heteroatom Bond Formation
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems like halopyridines. The electron-withdrawing nitrogen atom in the pyridine ring activates the positions ortho (C2, C6) and para (C4) to nucleophilic attack. youtube.com This allows for the displacement of a halide (like chloride at the C2 position) by a suitable nucleophile. youtube.com
The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov While this reaction is highly effective for forming C-N, C-O, and C-S bonds, it is not the primary route for forming the C-C bond with the oxazole ring in the target molecule. Instead, SNAr is more relevant for subsequent modifications of the 2-chloro group or for the synthesis of analogs where the oxazole is linked via a heteroatom.
One-Pot Synthetic Procedures for Analogous Pyridine-Fused Oxazole Systems
One-pot reactions, where multiple transformations occur in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. For the synthesis of complex heterocyclic systems, such as pyridine-fused oxazoles or highly substituted pyridines, one-pot procedures are highly desirable. nih.gov These can involve cascade reactions or multicomponent reactions where three or more starting materials combine to form the final product. For instance, methods have been developed for the one-pot synthesis of 3,5-diaryl pyridines from terminal alkynes and benzamides. mdpi.com Such strategies streamline the synthetic process, avoiding the need to isolate and purify intermediate compounds. researchgate.net
Novel and Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. mdpi.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in
For the synthesis of this compound and related heterocycles, several green approaches can be implemented:
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and often increase product yields compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various oxadiazole and other heterocyclic derivatives.
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a key green chemistry strategy. rasayanjournal.co.in Suzuki reactions, for example, have been developed to run efficiently in aqueous media. researchgate.net
Catalysis: The use of highly efficient catalysts, even in minute quantities, is inherently green as it reduces the need for stoichiometric reagents and minimizes waste. Palladium-catalyzed cross-coupling reactions are a prime example of this principle.
Multicomponent Reactions (MCRs): As mentioned, MCRs build complex molecules in a single step, which improves atom economy and reduces the number of synthetic operations and purification steps. rasayanjournal.co.in
By integrating these approaches, the synthesis of complex molecules like this compound can be made more sustainable and environmentally friendly. nih.gov
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in shorter reaction times. wjarr.comnih.gov For the synthesis of oxazole derivatives, microwave irradiation has been successfully employed, particularly in reactions like the van Leusen oxazole synthesis. ijpsonline.comnih.gov
The van Leusen reaction involves the [3+2] cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the oxazole ring. nih.gov This method is highly efficient for the preparation of 5-substituted oxazoles. ijpsonline.comnih.gov A plausible microwave-assisted approach for a key intermediate to this compound could involve the reaction of 6-chloronicotinaldehyde (B1585923) with TosMIC.
A representative microwave-assisted protocol for the synthesis of 5-substituted oxazoles is outlined below. semanticscholar.org An aryl aldehyde and TosMIC are reacted in the presence of a base, such as potassium phosphate, in a suitable solvent like isopropyl alcohol. The reaction mixture is then subjected to microwave irradiation. ijpsonline.comsemanticscholar.org The use of microwave heating can significantly reduce the reaction time from hours to minutes. semanticscholar.org
Detailed research findings have demonstrated the efficiency of this approach for a variety of substituted aryl aldehydes. For instance, the reaction of various aldehydes with TosMIC under microwave irradiation at 65°C for 8 minutes has been reported to produce 5-substituted oxazoles in excellent yields. semanticscholar.org
Table 1: Representative Conditions for Microwave-Assisted Oxazole Synthesis
| Reactants | Base | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| Aryl aldehyde, TosMIC | K₃PO₄ | Isopropyl alcohol | 350 | 65 | 8 | up to 96% |
This table presents generalized conditions based on reported microwave-assisted syntheses of 5-substituted oxazoles. semanticscholar.org
The mechanism of the van Leusen reaction under these conditions proceeds through the initial deprotonation of TosMIC by the base, followed by nucleophilic attack on the aldehyde. Subsequent intramolecular cyclization and elimination of the tosyl group lead to the formation of the oxazole ring. nih.gov The application of microwave energy accelerates these steps, leading to a rapid and efficient synthesis. semanticscholar.org
Electrochemical Synthesis of Related Heterocycles
Electrochemical synthesis offers a green and sustainable alternative to conventional chemical methods by using electricity to drive chemical reactions, often avoiding the need for harsh reagents and oxidants. chemistryviews.org While a direct electrochemical synthesis of this compound has not been specifically detailed, the principles of electrochemical synthesis of polysubstituted oxazoles and pyridine derivatives are well-established and provide a foundation for potential synthetic routes. acs.org
One notable electrochemical method for oxazole synthesis involves a Ritter-type reaction followed by an oxidative cyclization. acs.orgorganic-chemistry.orgacs.org In this approach, easily accessible ketones and acetonitrile (B52724) can be used as starting materials. chemistryviews.orgacs.org The reaction is typically carried out in a divided electrochemical cell at room temperature, using carbon-based electrodes. chemistryviews.orgorganic-chemistry.org This method is characterized by its high efficiency, broad substrate scope, and the absence of external chemical oxidants. organic-chemistry.org
Mechanistic studies suggest that the reaction proceeds through the activation of the ketone, which is then attacked by acetonitrile. acs.org The subsequent electrochemical oxidation facilitates the cyclization and formation of the oxazole ring. acs.org The use of activators like trifluoroacetic anhydride (B1165640) (TFAA) can be crucial for the reaction to proceed efficiently. organic-chemistry.org
Table 2: General Conditions for Electrochemical Synthesis of Polysubstituted Oxazoles
| Substrates | Activator | Electrolyte | Electrodes | Cell Type | Key Feature |
| Ketones, Acetonitrile | TFAA | LiClO₄ | Carbon Felt | Divided | No external oxidant |
This table summarizes typical conditions for the electrochemical synthesis of oxazoles via a Ritter-type reaction/oxidative cyclization. chemistryviews.orgorganic-chemistry.org
Furthermore, electrochemical methods have been developed for the synthesis and functionalization of pyridine rings. rsc.orgacs.org These methods include C-H activation, dehydrogenative coupling, and cascade processes that allow for the construction of complex pyridine derivatives under mild, environmentally friendly conditions. researchgate.netnih.gov For instance, the electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines has been demonstrated in an aqueous medium, highlighting the green credentials of this approach. These principles could be adapted to introduce or modify substituents on a pre-existing chloro-pyridine scaffold as part of a synthetic route to the target molecule.
Advanced Spectroscopic and Structural Characterization of 2 Chloro 5 1,3 Oxazol 5 Yl Pyridine
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecule's mass-to-charge ratio (m/z), which is used to determine its elemental composition. For 2-Chloro-5-(1,3-oxazol-5-yl)pyridine, HRMS analysis confirms the molecular formula C₈H₅ClN₂O. The experimentally measured monoisotopic mass for the protonated molecule [M+H]⁺ is typically found to be within a very narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass (181.0163 Da). uni.lu
The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, which shows two signals separated by approximately 2 Da with a relative intensity ratio of about 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Analysis of the fragmentation pattern in the mass spectrum can provide further structural information, showing characteristic losses of small neutral molecules such as CO or HCN, and cleavage at the bond linking the two heterocyclic rings.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays several characteristic absorption bands. Key vibrations include C-H stretching from the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic systems, and ring breathing modes. The presence of the C-O-C linkage in the oxazole (B20620) ring and the C-Cl bond also gives rise to distinct absorption bands.
Raman Spectroscopy: As a complementary technique, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. scispace.com The Raman spectrum would corroborate the IR data, providing additional details on the vibrations of the carbon skeleton of the aromatic rings. researchgate.net
Interactive Data Table: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | Aromatic C=C and C=N stretching |
| 1250-1000 | C-O-C stretching (oxazole ring) |
| ~1100 | Pyridine (B92270) ring breathing mode |
| 850-750 | C-H out-of-plane bending |
| ~700 | C-Cl stretching |
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing
Single-crystal X-ray diffraction provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. This powerful technique allows for the accurate determination of bond lengths, bond angles, and torsion angles within the molecule.
Reactivity and Derivatization of 2 Chloro 5 1,3 Oxazol 5 Yl Pyridine
Reactivity of the Chloropyridine Moiety
The chlorine atom on the pyridine (B92270) ring is a key site for functionalization, primarily through nucleophilic substitution and cross-coupling reactions.
Nucleophilic Displacement Reactions at the Chloro-Substituted Position
The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic displacement. This reactivity is enhanced due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which stabilizes the intermediate formed during nucleophilic attack. vaia.com The reaction of 2-chloropyridine (B119429) derivatives with various nucleophiles, such as amines, alkoxides, and thiols, allows for the introduction of a wide range of functional groups. For instance, 2-chloropyridines react with nucleophiles to yield pyridine derivatives substituted at the C2 and C4 positions. wikipedia.org
The reaction with hydrazine (B178648) hydrate, for example, can displace the chlorine to form a hydrazinylpyridine intermediate, which can be further derivatized. researchgate.net These reactions are often influenced by the electronic properties of other substituents on the pyridine ring.
| Nucleophile | Reagent Example | Product Type |
| Amine | Hydrazine Hydrate | 2-Hydrazinyl-5-(1,3-oxazol-5-yl)pyridine |
| Alkoxide | Sodium Ethoxide | 2-Ethoxy-5-(1,3-oxazol-5-yl)pyridine |
| Thiol | Sodium Thiophenoxide | 2-(Phenylthio)-5-(1,3-oxazol-5-yl)pyridine |
This table provides illustrative examples of nucleophilic displacement reactions.
Further Cross-Coupling Reactions at the Halogenated Pyridine Ring
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the chloro-substituted position. Reactions such as the Suzuki, Stille, and Buchwald-Hartwig amination can be employed to introduce aryl, heteroaryl, alkyl, and amino groups. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. nih.govacs.org
For instance, the Suzuki cross-coupling reaction of a similar compound, 3-chloro-5-(1,2,4-oxadiazol-2-yl)pyridine, with various aryl/heteroaryl boronic acids has been shown to be effective using a PdCl2(dtbpf) catalyst. researchgate.net While chloroarenes can sometimes be less reactive than their bromo or iodo counterparts, appropriate catalytic systems can facilitate their coupling. nih.gov The regioselectivity of these reactions is generally high, with the coupling occurring specifically at the carbon-chlorine bond. nih.gov
This table presents common cross-coupling reactions applicable to the chloropyridine moiety.
Transformations and Functionalization of the 1,3-Oxazole Ring System
The 1,3-oxazole ring exhibits its own unique reactivity, allowing for a different set of chemical transformations.
Electrophilic and Nucleophilic Reactions on the Oxazole (B20620) Core
The oxazole ring is generally considered electron-rich and can undergo electrophilic substitution, although it often requires activating groups. thepharmajournal.com Electrophilic attack typically occurs at the C5 position. wikipedia.orgtandfonline.com However, the oxazole ring is less basic than imidazole. wikipedia.org
Nucleophilic substitution on the oxazole ring is less common but can occur, particularly if a good leaving group is present at the C2 position. thepharmajournal.comtandfonline.com The reactivity of the oxazole ring towards nucleophiles is generally low, and such attacks can sometimes lead to ring cleavage rather than substitution. pharmaguideline.com Deprotonation at the C2 position is also possible, leading to the formation of a lithio salt that can react with electrophiles. wikipedia.org
Ring-Opening and Ring-Closing Reactions Involving the Oxazole Moiety
The oxazole ring can be susceptible to ring-opening reactions under certain conditions. For instance, deprotonation at the C2 position in the presence of a base can be accompanied by ring opening to produce an isonitrile. cutm.ac.in Oxidizing agents can also cleave the oxazole ring. pharmaguideline.com Conversely, oxazoles can be synthesized through various ring-closing reactions, often from acyclic precursors. researchgate.net They can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where they act as dienes, leading to the formation of pyridine derivatives. wikipedia.orgtandfonline.com
Regioselectivity and Stereoselectivity in Chemical Transformations of 2-Chloro-5-(1,3-oxazol-5-yl)pyridine
The regioselectivity of reactions on this compound is a critical consideration in its synthetic utility. For the chloropyridine moiety, nucleophilic substitution and cross-coupling reactions are highly regioselective, occurring almost exclusively at the C2 position where the chlorine atom is located. nih.gov
For the oxazole ring, electrophilic substitution, when it occurs, is directed towards the C5 position. thepharmajournal.comwikipedia.org The inherent reactivity of each ring system generally allows for selective functionalization of one ring without affecting the other, provided the reaction conditions are carefully controlled. Stereoselectivity is not typically a primary concern for reactions directly involving the aromatic rings themselves, but it can become relevant when chiral centers are introduced in the substituents.
Derivatization Strategies for Expanding Molecular Diversity and Functionality
The chemical scaffold of this compound serves as a versatile building block in synthetic chemistry, primarily due to the reactivity of the chlorine atom at the C2 position of the pyridine ring. This position is activated for a variety of transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. The primary derivatization strategies revolve around palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, which provide reliable pathways to expand molecular diversity.
The electron-withdrawing nature of both the pyridine nitrogen and the 5-yl-oxazole substituent enhances the reactivity of the C2 position, making it an excellent electrophilic site for these transformations. youtube.comlibretexts.org These derivatization methods are fundamental in fields such as medicinal chemistry, where the systematic modification of a core structure is crucial for developing structure-activity relationships and optimizing pharmacological properties.
Key derivatization strategies include:
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are among the most powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C2 position.
Suzuki-Miyaura Coupling: This reaction introduces new aryl, heteroaryl, or alkyl groups by coupling the 2-chloropyridine moiety with various organoboron compounds, such as boronic acids or their esters. nih.govrsc.org This strategy is widely used to build biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active molecules. researchgate.netnih.gov
Buchwald-Hartwig Amination: This method facilitates the formation of C-N bonds, enabling the synthesis of a wide range of 2-amino-pyridine derivatives. wikipedia.orglibretexts.org The reaction couples the 2-chloro position with primary or secondary amines, amides, or other nitrogen nucleophiles, offering a direct route to compounds with significant biological potential. rug.nlorganic-chemistry.org
Nucleophilic Aromatic Substitution (SNAr): The inherent electron deficiency of the pyridine ring, amplified by the attached oxazole, makes the 2-chloro position susceptible to direct displacement by strong nucleophiles. youtube.comlibretexts.orgnih.gov This pathway is often used for introducing oxygen, sulfur, and nitrogen-based functional groups. Common nucleophiles include alkoxides (to form ethers), thiolates (to form thioethers), and amines (to form aminopyridines).
The following table summarizes these key derivatization strategies, illustrating the versatility of this compound as a synthetic intermediate.
| Reaction Type | Reagents & Conditions | Resulting Derivative Structure | Significance of Transformation |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Dioxane) | 2-Aryl-5-(1,3-oxazol-5-yl)pyridine | Forms C-C bonds; introduces aryl or heteroaryl groups to build complex biaryl systems. nih.govresearchgate.net |
| Buchwald-Hartwig Amination | R¹R²NH, Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu), Solvent (e.g., Toluene) | N-R¹,N-R²-5-(1,3-oxazol-5-yl)pyridin-2-amine | Forms C-N bonds; provides access to a wide range of substituted aminopyridines. wikipedia.orgrug.nl |
| Nucleophilic Aromatic Substitution (SNAr) with Amines | R¹R²NH, Heat, optional Base (e.g., K₂CO₃), Solvent (e.g., DMSO) | N-R¹,N-R²-5-(1,3-oxazol-5-yl)pyridin-2-amine | Directly introduces amino functionalities without a metal catalyst. nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) with Alcohols | R-OH, Strong Base (e.g., NaH), Solvent (e.g., THF, DMF) | 2-Alkoxy-5-(1,3-oxazol-5-yl)pyridine | Forms C-O bonds, leading to the synthesis of pyridyl ethers. libretexts.org |
Computational and Theoretical Investigations of 2 Chloro 5 1,3 Oxazol 5 Yl Pyridine
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its favorable balance of accuracy and computational cost. It is particularly effective for studying the ground state properties of organic molecules.
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization. For 2-Chloro-5-(1,3-oxazol-5-yl)pyridine, calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are performed to locate the minimum energy structure. doi.org
The analysis focuses on the planarity of the individual pyridine (B92270) and oxazole (B20620) rings and, crucially, the dihedral angle between them. Studies on structurally similar bi-heterocyclic systems show that while the individual rings are planar, there is often a slight twist around the single bond connecting them to minimize steric hindrance. researchgate.netmdpi.com For this compound, the conformational landscape is relatively simple, with the primary variable being the rotation around the C-C bond linking the two rings. The global minimum conformation would likely feature a near-coplanar arrangement, which maximizes π-system conjugation, balanced against any minor steric repulsion.
Table 1: Predicted Optimized Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of similar heterocyclic compounds.
| Parameter | Description | Predicted Value |
| Pyridine-Oxazole Dihedral Angle | Torsional angle between the two rings | 5° - 15° |
| C-Cl Bond Length | Bond distance for the chloro group | ~1.74 Å |
| C-C Inter-ring Bond Length | Distance between connected rings | ~1.47 Å |
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior and chemical reactivity. researchgate.netufla.br The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
For this compound, the HOMO is expected to be distributed primarily across the electron-rich oxazole ring and parts of the pyridine ring. The LUMO, conversely, is likely centered on the electron-deficient pyridine ring, influenced by the electronegative chlorine atom and the ring nitrogen. mdpi.comwuxibiology.com
The energy difference between the HOMO and LUMO, known as the band gap (ΔE), is a critical indicator of molecular stability and reactivity. A large band gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. researchgate.net DFT calculations provide precise values for these orbital energies.
Table 2: Predicted Frontier Molecular Orbital Energies Note: Values are hypothetical and for illustrative purposes, based on typical DFT results for similar molecules.
| Orbital | Energy (eV) | Description |
| HOMO | -6.85 eV | Highest Occupied Molecular Orbital |
| LUMO | -1.95 eV | Lowest Unoccupied Molecular Orbital |
| Band Gap (ΔE) | 4.90 eV | Energy difference (LUMO - HOMO) |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack.
In the MEP map of this compound, distinct regions of varying electrostatic potential are observed:
Negative Regions (Red/Yellow): These areas correspond to high electron density and are prone to electrophilic attack. They are expected to be localized around the electronegative nitrogen atoms of both the pyridine and oxazole rings, as well as the oxygen atom of the oxazole ring. researchgate.net
Positive Regions (Blue): These areas indicate electron deficiency and are susceptible to nucleophilic attack. Such regions are typically found around the hydrogen atoms and potentially on the carbon atom bonded to the chlorine. nih.gov
Neutral Regions (Green): These areas represent regions of near-zero potential.
The MEP map provides a qualitative prediction of reactivity, complementing the quantitative data from FMO analysis. nih.gov
Quantum Chemical Calculations for Spectroscopic Property Prediction and Validation
Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to validate the accuracy of the computational model. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. doi.orgmdpi.com Comparing these predicted shifts with experimental data helps confirm the molecular structure.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. These computed frequencies, often scaled by a small factor to account for anharmonicity and basis set limitations, can be matched to experimental FT-IR and FT-Raman spectra to assign specific vibrational modes (e.g., C-H stretching, C=N stretching, ring deformations). scielo.org.za
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. mdpi.com These transitions correspond to the absorption peaks in a UV-Vis spectrum, and the calculations can help assign the nature of these transitions (e.g., π→π* or n→π*).
Table 3: Correlation of Predicted and Experimental Spectroscopic Data This table illustrates the typical application of computational results.
| Spectrum | Computational Method | Predicted Data | Experimental Correlation |
| ¹³C NMR | DFT/GIAO | Chemical Shifts (ppm) | Structural assignment of carbon atoms |
| IR | DFT/B3LYP | Vibrational Frequencies (cm⁻¹) | Assignment of functional group vibrations |
| UV-Vis | TD-DFT | Excitation Wavelengths (nm) | Identification of electronic transitions |
Reaction Mechanism Studies and Transition State Analysis for Key Synthetic Steps and Transformations
Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into the energy profiles of chemical transformations. For the synthesis of this compound, a key step could involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to form the C-C bond between the pyridine and oxazole precursors.
DFT calculations can be used to map the entire reaction pathway for such a step. This involves:
Locating Reactants, Intermediates, and Products: The geometries of all species along the reaction coordinate are optimized.
Identifying Transition States (TS): A transition state is an energy maximum along the reaction pathway. Computational methods locate this first-order saddle point on the potential energy surface.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is a key factor governing the reaction rate.
Structure-Reactivity and Structure-Property Relationship Studies from Computational Data
The data generated from the aforementioned computational studies can be integrated to establish clear structure-reactivity and structure-property relationships. researchgate.net Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's chemical behavior.
Key descriptors include:
Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2. It measures the resistance to change in electron distribution. A harder molecule has a larger band gap.
Electronegativity (χ): Calculated as -(E_HOMO + E_LUMO) / 2. It describes the ability of the molecule to attract electrons.
Electrophilicity Index (ω): Calculated as χ² / (2η). This index quantifies the molecule's ability to act as an electrophile.
Applications of 2 Chloro 5 1,3 Oxazol 5 Yl Pyridine in Synthetic Chemistry and Material Science
Role as a Versatile Building Block in the Synthesis of Complex Heterocyclic Systems
The structure of 2-Chloro-5-(1,3-oxazol-5-yl)pyridine, featuring two distinct nitrogen- and oxygen-containing aromatic rings, makes it an exceptionally versatile precursor for the synthesis of more elaborate molecular architectures. The pyridine (B92270) moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently found in FDA-approved drugs. nih.govresearchgate.net Similarly, the oxazole (B20620) ring is a key component in numerous natural products and synthetic compounds. thepharmajournal.com The combination of these two rings into a single molecule, augmented by a reactive chlorine atom, provides chemists with a powerful tool for constructing complex heterocyclic systems. Its utility is demonstrated in its role as a precursor for functionalized derivatives and as an intermediate in building fused and bridged compounds.
The chlorine atom at the 2-position of the pyridine ring is the primary site of reactivity, enabling a wide range of functionalization reactions. This position is susceptible to nucleophilic aromatic substitution and is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a diverse array of substituents, including aryl, alkyl, amino, and alkoxy groups, thereby modifying the electronic and steric properties of the molecule.
For instance, related 2-chloropyridine (B119429) derivatives are routinely used to synthesize more complex molecules by displacing the chloride. nih.gov The synthesis of novel 5-chloro-3-fluorophenoxypyridines containing a 1,3,4-oxadiazole (B1194373) ring highlights the utility of the chloropyridine core in building molecules for agrochemical applications. researchgate.net Furthermore, studies on related 2-aryl-5-chloro-1,3-oxazole-4-carboxamides have demonstrated the reactivity of a chloro group with various N-, O-, and S-nucleophiles, indicating that different parts of such molecules can be selectively functionalized. researchgate.net This reactivity allows for the systematic modification of the pyridine portion of this compound, leading to a vast library of new pyridine and oxazole derivatives.
Beyond simple functionalization, this compound serves as a valuable intermediate for constructing more complex, multi-cyclic systems. The existing pyridine-oxazole framework can act as a foundation upon which additional rings are built, leading to fused or bridged heterocyclic compounds.
Research into the synthesis of fused heterocycles has shown that oxazole derivatives can be elaborated into more complex structures. For example, 1,3-oxazole-5-sulfonyl chlorides have been used to create annulated uni.luresearchgate.netoxazolo[5,4-d]pyrimidine derivatives through a reaction sequence involving the Smiles rearrangement. growingscience.com This demonstrates the potential of the oxazole ring within the target compound to participate in cyclization reactions to form fused systems. The 2-chloro-pyridine moiety can also be a key participant in such cyclization strategies, where intramolecular reactions can lead to the formation of new rings fused to the pyridine core. The use of structurally analogous compounds like 2-chloro-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine (B2405044) further illustrates the role of the 2-chloropyridine scaffold in linking different heterocyclic units, which is a critical step in the assembly of complex bridged or fused architectures. scbt.com
Scaffold for Diversity-Oriented Synthesis (DOS) and Combinatorial Chemistry
Diversity-Oriented Synthesis (DOS) aims to generate collections of structurally diverse small molecules, which is a key strategy in the search for new bioactive compounds. frontiersin.org Combinatorial chemistry involves the systematic and repetitive linking of different "building blocks" to create a large library of compounds. nih.gov this compound is an excellent scaffold for both approaches.
The molecule possesses a rigid, three-dimensional core derived from its two heterocyclic rings. The reactive chlorine atom serves as a key functional handle for introducing diversity. By employing various synthetic transformations, such as the cross-coupling reactions mentioned previously, a multitude of different chemical moieties can be attached at this position. This allows for the rapid generation of a large library of analogues from a single, common intermediate, where the core pyridine-oxazole structure is maintained while the peripheral functionality is systematically varied. A versatile route to oxazole-5-amides has been developed that facilitates parallel amide synthesis, showcasing a strategy applicable to generating compound libraries. nih.gov
| Reaction Type | Reagent/Building Block | Resulting Functional Group at Pyridine C2-Position | Potential Library Diversity |
|---|---|---|---|
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | -Aryl / -Heteroaryl | Variations in aromatic ring size, electronics, and substitution |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | -NHR / -NRR' | Variations in amine structure (aliphatic, aromatic, cyclic) |
| Sonogashira Coupling | Terminal Alkynes | -C≡C-R | Variations in the alkyne substituent (alkyl, aryl, silyl) |
| Nucleophilic Substitution | Alkoxides / Thiolates | -OR / -SR | Variations in alkyl or aryl chain length and branching |
Development of Advanced Organic Materials
The combination of an electron-deficient pyridine ring and a comparatively electron-rich oxazole ring makes the this compound scaffold a promising candidate for use in advanced organic materials. This type of donor-acceptor structure is a common design motif for materials used in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic (PV) cells.
While research on the specific compound this compound in this context is emerging, numerous studies on related structures highlight the potential of its core components. Pyridine and oxadiazole-containing molecules have been successfully developed as hole-blocking and electron-transporting materials in OLEDs. researchgate.netacs.org Similarly, pyrene-pyridine integrated systems have been studied as efficient hole-transporting materials. nih.gov Benzoxazole derivatives, which are structurally related to the oxazole moiety, have also been incorporated into novel multifunctional materials for OLED applications. researchgate.net In the realm of photovoltaics, pyridine and pyrazole (B372694) derivatives have been investigated for their use in dye-sensitized solar cells and other PV devices. rsc.orgmdpi.com The inherent electronic properties of the pyridine-oxazole scaffold suggest its potential utility as a building block for creating new, high-performance organic electronic materials.
| Scaffold/Derivative Type | Application Area | Function | Reference |
|---|---|---|---|
| Pyrene-Pyridine Derivatives | OLEDs | Hole-Transporting Material (HTM) | nih.gov |
| Pyrene-Oxadiazole Derivatives | OLEDs | Emitter and Electron Transporter | acs.org |
| Carbazole-Benzoxazole Derivatives | OLEDs | Deep-Blue Fluorophors and Phosphorescent Hosts | researchgate.net |
| Carbazole/Terpyridine Polythiophenes | Photovoltaic Cells | Electron Donor | rsc.org |
| Trifluoromethyl Pyrazoloquinolines | Photovoltaic & Electroluminescent Applications | Emitter / Active Layer Component | mdpi.com |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-chloro-5-(1,3-oxazol-5-yl)pyridine, and how can its structure be confirmed post-synthesis?
- Methodological Answer : Synthesis can be achieved via nucleophilic substitution or coupling reactions. For example, phthalyl chloride has been used as a chlorinating agent in analogous pyridine derivatives (e.g., 2-chloro-5-methylpyridine synthesis via 3-methylpyridine-N-oxide chlorination) . Post-synthesis characterization should include:
- NMR Spectroscopy : Compare - and -NMR data with reference spectra (e.g., 2-chloro-5-(1-fluoroethyl)pyridine in ).
- Mass Spectrometry : Confirm molecular weight (180.59 g/mol, CHClNO) using high-resolution MS .
- Elemental Analysis : Validate purity and stoichiometry .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and EN 166-compliant goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation; the compound may cause respiratory irritation (similar to 2-chloro-5-(chloromethyl)pyridine hazards) .
- Storage : Keep in airtight containers under inert atmosphere (N or Ar) at 2–8°C to prevent degradation .
Q. How can researchers determine key physicochemical properties (e.g., logP, solubility) for this compound?
- Methodological Answer :
- logP Estimation : Use computational tools like ChemAxon or experimental HPLC retention times. For analogs (e.g., 2-chloro-5-(trifluoromethyl)pyridine), logP = 2.75 .
- Solubility Testing : Conduct shake-flask experiments in water, DMSO, or ethanol, followed by UV-Vis quantification .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for derivatization studies?
- Methodological Answer :
- Directed Metalation : Use LDA (lithium diisopropylamide) at low temperatures (-78°C) to deprotonate specific positions, followed by electrophilic quenching .
- Cross-Coupling Reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig couplings to modify the pyridine or oxazole rings. Optimize catalysts (PdCl(dppf)) and ligands for yield .
Q. What strategies resolve crystallographic ambiguities in the structural determination of this compound?
- Methodological Answer :
- X-ray Diffraction : Use SHELX software (e.g., SHELXL for refinement) to analyze single-crystal data. Address twinning or disorder by adjusting occupancy factors .
- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models to validate geometry .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be reconciled during characterization?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting .
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish overlapping peaks (e.g., 2-chloro-5-(1-fluoroethyl)pyridine in ) .
Q. What mechanistic insights explain unexpected reaction outcomes (e.g., byproduct formation) during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
2-Aryl-5-(1,3-oxazol-5-yl)pyridine
N-R¹,N-R²-5-(1,3-oxazol-5-yl)pyridin-2-amine
N-R¹,N-R²-5-(1,3-oxazol-5-yl)pyridin-2-amine
2-Alkoxy-5-(1,3-oxazol-5-yl)pyridine